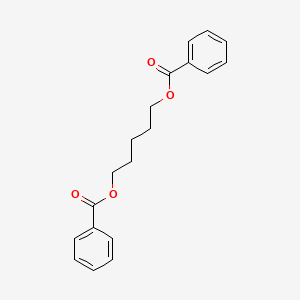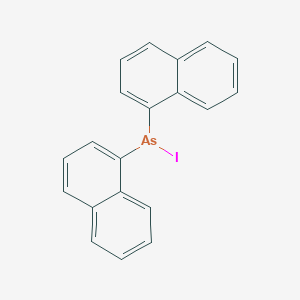
Iodo(dinaphthalen-1-yl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(dinaphthalen-1-yl)arsane is an organoarsenic compound characterized by the presence of an iodine atom and a dinaphthalen-1-yl group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iodo(dinaphthalen-1-yl)arsane typically involves the iodination of dinaphthalen-1-ylarsane. One common method is the ipsoiododecarboxylation of aromatic carboxylic acids using reagents such as succinimide (NIS) as the iodine source . This process can be controlled through reaction conditions to provide high yields of the desired iodinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using palladium-catalyzed reactions. These methods are efficient and can be scaled up to produce significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Iodo(dinaphthalen-1-yl)arsane undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Hypervalent iodine reagents such as IBX and DMP are commonly used for oxidation reactions.
Substitution Reagents: Typical nucleophiles used in substitution reactions include thiols and azides.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized arsenic species.
Substitution Products: Substitution reactions can yield a wide range of substituted dinaphthalen-1-ylarsane derivatives.
Applications De Recherche Scientifique
Iodo(dinaphthalen-1-yl)arsane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of iodo(dinaphthalen-1-yl)arsane involves its interaction with molecular targets through its iodine and arsenic atoms. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Arsane (AsH3): A simple hydride of arsenic.
Methylarsane (CH3AsH2): A methyl-substituted derivative of arsane.
Dimethylarsane ((CH3)2AsH): A dimethyl-substituted derivative of arsane.
Uniqueness: Iodo(dinaphthalen-1-yl)arsane is unique due to the presence of both an iodine atom and a dinaphthalen-1-yl group attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
6301-57-1 |
|---|---|
Formule moléculaire |
C20H14AsI |
Poids moléculaire |
456.1 g/mol |
Nom IUPAC |
iodo(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C20H14AsI/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clé InChI |
IJUIIDCJIWXJCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
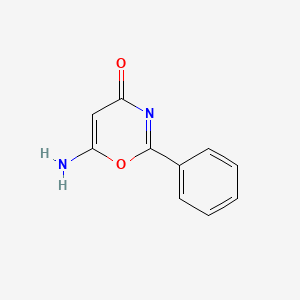

![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
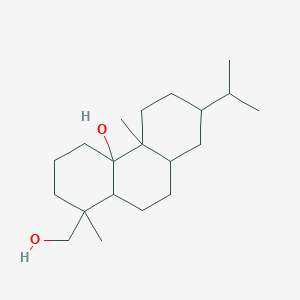
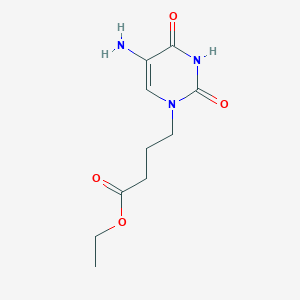
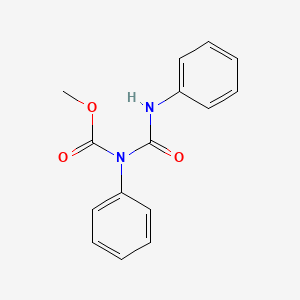
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
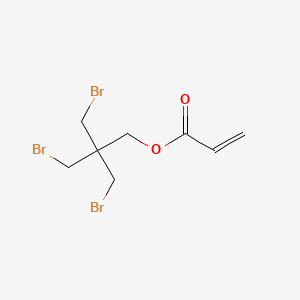
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
